3,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzamide core substituted with 3,4-dimethoxy groups and a methylthio moiety at the 6-position of the pyrimidine ring. The 2-methoxyethylamino group at the 4-position introduces hydrophilicity, while the methylthio substituent may enhance metabolic stability. Such structural features are common in kinase inhibitors and anticancer agents targeting nucleotide metabolism pathways .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-28-10-8-21-17-14-12-23-26(18(14)25-20(24-17)31-4)9-7-22-19(27)13-5-6-15(29-2)16(11-13)30-3/h5-6,11-12H,7-10H2,1-4H3,(H,22,27)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGHGJWTKSJRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological properties. The presence of methoxy and methylthio groups contributes to its pharmacological profile.
Research indicates that this compound acts primarily as a kinase inhibitor , specifically targeting the HER family of receptor tyrosine kinases. It functions by irreversibly binding to these kinases, thereby inhibiting their activity and preventing downstream signaling pathways that promote tumor growth and survival .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has shown efficacy in:
- Non-Small Cell Lung Cancer (NSCLC) : Clinical trials (e.g., NCT03743350) are underway to evaluate its effectiveness in patients with specific mutations in the HER2 gene .
- Breast Cancer : Studies suggest that it may reduce cell viability and induce apoptosis in HER2-positive breast cancer cells.
Anti-inflammatory Effects
Beyond its antitumor properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate immune responses by inhibiting pro-inflammatory cytokine production, which may be beneficial in treating autoimmune conditions .
Data Tables
| Activity | Cell Line/Model | Effect Observed | Reference |
|---|---|---|---|
| Antitumor | NSCLC | Reduced cell viability | |
| Antitumor | Breast Cancer | Induced apoptosis | |
| Anti-inflammatory | Macrophage Model | Decreased cytokine production |
Case Studies
- Case Study on NSCLC : A phase II clinical trial evaluated the safety and efficacy of this compound in patients with advanced NSCLC harboring HER2 mutations. Preliminary results indicated a favorable response rate with manageable side effects.
- Case Study on Inflammatory Disease : In a mouse model of rheumatoid arthritis, treatment with the compound resulted in significant reductions in joint swelling and inflammatory markers, suggesting potential therapeutic use for inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-d]pyrimidine scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Impact : The target compound’s 3,4-dimethoxybenzamide group distinguishes it from fluorinated or heteroaromatic substituents in analogues (e.g., Example 53’s chromen-2-yl group). Methoxy groups generally enhance solubility but may reduce membrane permeability compared to fluorinated analogues .
- Methylthio vs. Ethyl/Methyl Groups : The 6-(methylthio) substituent in the target compound could improve binding affinity to cysteine-rich kinase domains compared to methyl or ethyl groups in analogues like 897619-28-2 .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors under acidic or basic conditions . Subsequent steps include functionalization of the core with methylthio and methoxyethylamino groups, followed by coupling with the benzamide moiety. Key conditions include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Temperature control : Reflux conditions (80–150°C) for cyclization and amide bond formation . Characterization requires NMR (1H/13C), HPLC for purity (>95%), and LC-MS to confirm molecular weight .
Q. What biological targets and assays are most relevant for initial screening of this compound?
The pyrazolo[3,4-d]pyrimidine scaffold is associated with kinase inhibition (e.g., Mer tyrosine kinase) and anticancer activity . Primary assays include:
- Enzyme inhibition assays : Measure IC50 against purified kinases using ADP-Glo™ or fluorescence polarization .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., glioblastoma U87-MG) .
- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize selectivity for specific kinase targets?
SAR optimization focuses on substituent effects:
- Pyrimidine C6 position : Methylthio groups enhance hydrophobic interactions with kinase ATP-binding pockets .
- Pyrazole N1 substitution : Bulky groups (e.g., tetrahydro-2H-pyran) improve selectivity by reducing off-target binding .
- Benzamide moiety : 3,4-Dimethoxy groups increase solubility and modulate membrane permeability . Methodology :
- Synthesize analogs with systematic substitutions (e.g., replacing methoxyethylamino with pyrrolidinyl) .
- Use surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd) for selectivity profiling .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar analogs?
Discrepancies (e.g., anticancer vs. antimicrobial activity in analogs ) arise from assay conditions or structural nuances. Resolve via:
Q. What methodologies characterize metabolic stability and pharmacokinetic (PK) properties in preclinical models?
Key approaches include:
- In vitro microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Caco-2 permeability assays : Assess intestinal absorption potential .
- Prodrug strategies : Introduce ester groups to enhance oral bioavailability, as seen in pyrazolo[3,4-d]pyrimidine prodrugs .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses in kinase ATP pockets (e.g., MerTK PDB: 4B6G) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methoxyethyl vs. isopropylamino) .
- MD simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
